N-(1,3-benzodioxol-5-yl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N~3~-(1,3-BENZODIOXOL-5-YL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(1,3-BENZODIOXOL-5-YL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Introduction of the benzodioxole moiety: This step involves the coupling of the pyrazole ring with a benzodioxole derivative using a suitable coupling reagent.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine or ammonia under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~3~-(1,3-BENZODIOXOL-5-YL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be employed under appropriate conditions (e.g., solvent, temperature).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce a corresponding oxide.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigating its potential as a therapeutic agent for various diseases, including its anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N3-(1,3-BENZODIOXOL-5-YL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA/RNA interaction: The compound could interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
N~3~-(1,3-BENZODIOXOL-5-YL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide: Known for its anti-inflammatory properties.
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxamide: Studied for its potential as an analgesic agent.
1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxamide: Investigated for its antimicrobial activity.
The uniqueness of N3-(1,3-BENZODIOXOL-5-YL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific structural features, such as the presence of the benzodioxole and nitro-pyrazole moieties, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C15H12N6O5 |
---|---|
Molecular Weight |
356.29 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-[(4-nitropyrazol-1-yl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H12N6O5/c22-15(17-10-1-2-13-14(5-10)26-9-25-13)12-3-4-19(18-12)8-20-7-11(6-16-20)21(23)24/h1-7H,8-9H2,(H,17,22) |
InChI Key |
RYTWDBUUGBKQAS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=NN(C=C3)CN4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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